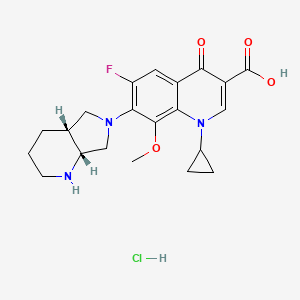

![molecular formula C6H12ClNO2 B3101544 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride CAS No. 1394840-20-0](/img/structure/B3101544.png)

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride

Übersicht

Beschreibung

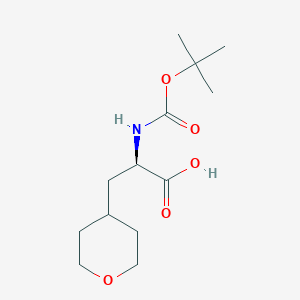

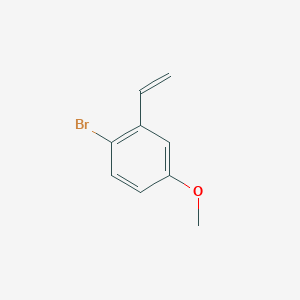

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a research chemical . It has a molecular formula of C6H12ClNO2 and a molecular weight of 165.62 g/mol .

Molecular Structure Analysis

The molecular structure of 2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride consists of a spirocyclic ring system with two oxygen atoms and one nitrogen atom incorporated into the ring . The exact structure would require more specific information or a detailed analysis using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride is a powder . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require additional specific information or experimental data.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride and its derivatives are of interest in synthetic organic chemistry due to their spirocyclic structures. These compounds have been synthesized through various methods, including aminomethylation reactions and multicomponent condensations. For instance, aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile with primary amines and formaldehyde yielded mixtures of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-dicarbonitriles and their ammonium salts, highlighting the compound's utility in creating complex spirocyclic structures (A. Khrustaleva et al., 2018). Similarly, diversity-oriented synthesis approaches have been employed to generate functionalized pyrrolidines, piperidines, and azepines from omega-unsaturated dicyclopropylmethylamines, demonstrating the versatility of these spirocyclic scaffolds in drug discovery (P. Wipf et al., 2004).

Environmental Applications

A calix[4]arene-based polymer incorporating 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride was synthesized for environmental remediation purposes, particularly for the removal of water-soluble carcinogenic azo dyes and aromatic amines. The polymer showed high efficiency in removing azo dyes from aqueous solutions, highlighting the potential environmental applications of these compounds (E. Akceylan et al., 2009).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride have been explored for their anticonvulsant properties. N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-diones exhibited significant anti-seizure properties in animal models, indicating their potential as therapeutic agents for epilepsy (K. Kamiński et al., 2008).

Advanced Materials

The structural versatility of 2,5-dioxa-8-azaspiro[3.5]nonane hydrochloride derivatives also extends to materials science. For example, the synthesis of novel spirocyclic oxetane-fused benzimidazoles demonstrates the compound's utility in creating advanced materials with potential applications in various fields, including electronics and photonics (M. Gurry et al., 2015).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2,5-dioxa-8-azaspiro[3.5]nonane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-9-6(3-7-1)4-8-5-6;/h7H,1-5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXGBSPSFAEMGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CN1)COC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dioxa-8-azaspiro[3.5]nonane hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,3S,5S)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B3101468.png)

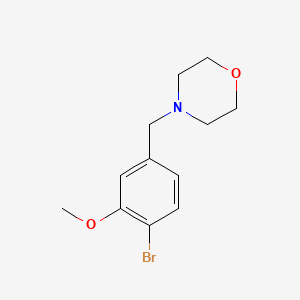

![1-[(2-Bromo-5-methoxyphenyl)methyl]piperidine](/img/structure/B3101506.png)

![6-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3101518.png)

![7,7-Dimethyl-2,3-dioxo-bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3101546.png)